3-Acetoxyflavone
描述
Structure
3D Structure
属性
IUPAC Name |
(4-oxo-2-phenylchromen-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-17-15(19)13-9-5-6-10-14(13)21-16(17)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHSTTAWIMAJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364740 | |
| Record name | 3-ACETOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7578-68-9 | |
| Record name | 3-ACETOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Acetoxyflavone
Introduction
3-Acetoxyflavone, a derivative of the flavonol class of flavonoids, is a significant compound in medicinal chemistry and drug development.[1] Flavonoids, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The acetylation of the 3-hydroxy group in the flavone backbone can modify its physicochemical properties, such as lipophilicity and bioavailability, potentially enhancing its therapeutic efficacy. This guide provides a detailed overview of the primary synthesis route for this compound, its characterization through various spectroscopic methods, and the experimental protocols involved.
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through the acetylation of its precursor, 3-hydroxyflavone.[2] This precursor is typically synthesized via the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone.[4][5] The entire process can be viewed as a two-stage synthesis, starting from a substituted o-hydroxyacetophenone.
Stage 1: Synthesis of 3-Hydroxyflavone via the Algar-Flynn-Oyamada (AFO) Reaction
The AFO reaction transforms a 2'-hydroxychalcone into a flavonol (a 3-hydroxyflavone) using alkaline hydrogen peroxide.[4][6] The chalcone itself is prepared by the Claisen-Schmidt condensation of an o-hydroxyacetophenone with a benzaldehyde derivative.
Experimental Protocol: Synthesis of 3-Hydroxyflavone [2]
-
Chalcone Synthesis:
-
Oxidative Cyclization (AFO Reaction):
-
Suspend 0.01 moles of the purified chalcone in 85 ml of ethanol.
-
With stirring, add 10 ml of 20% aqueous sodium hydroxide.
-
Carefully add 18 ml of 30% hydrogen peroxide over a period of 30 minutes.
-
Continue stirring the reaction mixture for 3.5 hours at 30°C.
-
Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, dry, and recrystallize from ethyl acetate to obtain pure 3-hydroxyflavone.[2]
-
Stage 2: Acetylation of 3-Hydroxyflavone
This final step involves the esterification of the hydroxyl group at the C3 position of the flavone core using acetic anhydride.
Experimental Protocol: Synthesis of this compound [2]
-
Place 0.01 moles of 3-hydroxyflavone in a 100 ml round-bottom flask.
-
Add 10-15 ml of acetic anhydride to the flask.
-
Reflux the mixture for 2 hours.
-
Cool the resulting solution to room temperature.
-
Pour the cooled solution into ice-cold water to precipitate the this compound.
-
Filter the solid product, wash it with cold water, and recrystallize from ethanol to obtain the purified product.[2]
Visualizing the Synthesis Pathway
The synthesis of this compound can be visualized as a sequential process involving condensation, oxidative cyclization, and acetylation.
References
3-Acetoxyflavone chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxyflavone, an acetylated derivative of the naturally occurring flavonol, 3-hydroxyflavone, is a synthetic flavonoid that has garnered significant interest within the scientific community. As a member of the flavonoid class of polyphenolic compounds, it shares a core phenyl-benzopyrone structure that is the foundation for a wide array of biological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and potential anticancer properties.[1] The acetylation at the 3-position of the flavone backbone modifies its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and potential as a therapeutic agent. This technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols related to this compound.
Chemical Structure and Identification
This compound is systematically named (4-oxo-2-phenylchromen-3-yl) acetate .[2] Its structure consists of a central pyrone ring fused to a benzene ring (the chromone system), with a phenyl group at the 2-position and an acetoxy group at the 3-position.
| Identifier | Value |
| IUPAC Name | (4-oxo-2-phenylchromen-3-yl) acetate[2] |
| CAS Number | 7578-68-9[2] |
| Molecular Formula | C₁₇H₁₂O₄[2] |
| SMILES | CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3[2] |
| InChI | InChI=1S/C17H12O4/c1-11(18)20-17-15(19)13-9-5-6-10-14(13)21-16(17)12-7-3-2-4-8-12/h2-10H,1H3[2] |
| Synonyms | 3-acetoxy-2-phenyl-chromen-4-one, 3-(acetyloxy)-2-phenyl-4H-1-Benzopyran-4-one[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Molecular Weight | 280.27 g/mol [2] |
| Melting Point | 128-130 °C |
| Boiling Point | 421.1 °C at 760 mmHg |
| Density | 1.31 g/cm³ |
| Flash Point | 187.5 °C |
| Vapor Pressure | 2.67 x 10⁻⁷ mmHg at 25 °C |
| Refractive Index | 1.631 |
| Solubility | Soluble in organic solvents such as acetone, acetonitrile, and ethanol.[3] Insoluble in water. |
Note: Some data points are for the general class of flavonoids or are predicted values in the absence of experimentally determined data for this compound specifically.
Spectroscopic Data
The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data for analogous flavonoid compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the A and B rings, as well as a singlet for the methyl protons of the acetoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | s | 3H | -OCOCH₃ |
| ~7.3-7.5 | m | 5H | Phenyl group (B-ring) protons |
| ~7.6-8.2 | m | 4H | Chromone (A-ring) protons |
Note: These are predicted chemical shifts. The exact values can vary depending on the solvent and experimental conditions.[4][5][6][7][8]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~20 | -OCOC H₃ |
| ~118-135 | Aromatic CH carbons |
| ~120-160 | Quaternary aromatic carbons |
| ~160-165 | C2 |
| ~130 | C3 |
| ~175 | C4 (Carbonyl) |
| ~168 | -OC OCH₃ (Ester Carbonyl) |
Note: These are predicted chemical shifts for the flavone backbone and the acetoxy group.[9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups and aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1760 | Strong | Ester C=O stretch |
| ~1640 | Strong | Ketone C=O stretch (C4) |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1200 | Strong | C-O stretch (ester) |
Note: These are characteristic absorption ranges for the functional groups present in the molecule.[12][13][14][15][16][17][18][19][20]
Mass Spectrometry
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for flavonoids.
| m/z | Assignment |
| 280 | [M]⁺ (Molecular ion) |
| 238 | [M - CH₂CO]⁺ (Loss of ketene) |
| 121 | Retro-Diels-Alder fragment |
| 105 | Benzoyl cation [C₆H₅CO]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique used.[21][22][23][24][25][26][27]
Experimental Protocols
Synthesis of this compound
Principle: this compound is synthesized by the acetylation of 3-hydroxyflavone using acetic anhydride.[1][28]
Materials:
-
3-Hydroxyflavone
-
Acetic Anhydride
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
To 0.01 moles of 3-hydroxyflavone in a 100 mL round-bottom flask, add 10-15 mL of acetic anhydride.[1]
-
Heat the mixture to reflux for 2 hours.[1]
-
After reflux, cool the resulting solution to room temperature.[1]
-
Slowly pour the cooled solution into a beaker containing ice-cold water to precipitate the product.[1]
-
Filter the solid product using a Buchner funnel and wash it with cold water.[1]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar compounds and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.[29][30][31]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the obtained spectrum with correlation tables.[12][13]
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.[32][33][34]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways based on the observed fragments and known fragmentation patterns of flavonoids.[21][22]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound serves as a valuable compound for research in medicinal chemistry and drug development due to its flavonoid backbone and modified functional group. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and the experimental methodologies required for its synthesis and characterization. The detailed data and protocols herein are intended to support researchers in their exploration of this compound and its potential applications. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C17H12O4 | CID 1666397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. web.pdx.edu [web.pdx.edu]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemistryconnected.com [chemistryconnected.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 10. Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. compoundchem.com [compoundchem.com]
- 12. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. semanticscholar.org [semanticscholar.org]
- 15. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]
- 16. IR _2007 [uanlch.vscht.cz]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ukm.my [ukm.my]
- 32. protocols.io [protocols.io]
- 33. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 34. scielo.br [scielo.br]
The Mechanism of Action of 3-Acetoxyflavone: A Technical Guide
Introduction
3-Acetoxyflavone, a synthetic derivative of the flavonol class of flavonoids, is emerging as a compound of interest in pharmacological research. Structurally, it is the acetylated form of 3-hydroxyflavone. This acetylation is often employed as a prodrug strategy to enhance the bioavailability of parent compounds. Following administration, it is presumed that this compound undergoes hydrolysis to its active form, 3-hydroxyflavone. Therefore, this guide will focus on the mechanism of action of 3-hydroxyflavone as the primary bioactive molecule. 3-Hydroxyflavone exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, which are attributed to its ability to modulate various cellular signaling pathways and interact with specific molecular targets.
Prodrug Strategy: this compound to 3-Hydroxyflavone
The acetylation of hydroxyl groups is a common chemical modification used to create prodrugs of flavonoid compounds. This strategy is often employed to improve the pharmacokinetic profile, such as oral bioavailability, of the parent molecule. In the case of 7,8-dihydroxyflavone, a similar flavonoid, a prodrug approach involving esterification of the hydroxyl groups was successfully used to enhance its therapeutic efficacy.[1] The synthesis of this compound is achieved by refluxing 3-hydroxyflavone with acetic anhydride.[2][3] It is hypothesized that once in a biological system, esterases cleave the acetyl group from this compound, releasing the active 3-hydroxyflavone.
Core Mechanisms of Action of 3-Hydroxyflavone
The biological effects of 3-hydroxyflavone are multifaceted, stemming from its antioxidant properties and its ability to modulate key cellular signaling pathways.
Antioxidant Activity
3-Hydroxyflavone has demonstrated significant antioxidant properties. Its mechanism in counteracting oxidative stress has been elucidated, particularly in the context of nicotine-induced oxidative stress in renal proximal tubule cells. In this system, 3-hydroxyflavone provides protection by activating the PKA/CREB/MnSOD pathway.[4][5] This is a distinct mechanism compared to other hydroxyflavone isomers, such as 7-hydroxyflavone, which acts through the ERK/Nrf2/HO-1 pathway.[4][6]
The proposed signaling cascade for 3-hydroxyflavone's antioxidant effect is as follows:
Anticancer Activity
Flavonoids, including 3-hydroxyflavone and its derivatives, are known to possess anticancer properties. These effects are often attributed to their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with angiogenesis and metastasis.[7] While the precise mechanisms for 3-hydroxyflavone are still under investigation, studies on related flavonols like quercetin and kaempferol show that they can modulate cell cycle regulatory proteins such as cyclin-dependent kinase 1 (CDK1) and cyclin B, and tumor suppressor proteins like p53.[8] The anticancer activity of flavonoids is often linked to their chemical structure, with the position of hydroxyl groups playing a crucial role.[7][9]
Modulation of Nuclear Receptors: Pregnane X Receptor (PXR)
3-Hydroxyflavone has been identified as an activator of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the regulation of genes related to drug metabolism and transport.[10] Activation of PXR by 3-hydroxyflavone leads to the increased expression of cytochrome P450 enzymes, such as CYP3A4 and CYP3A5, and the drug transporter ABCB1 (also known as P-glycoprotein).[10] This interaction highlights a potential for drug-nutrient interactions but also a therapeutic avenue for conditions where PXR activation is beneficial, such as inflammatory bowel disease.[10]
The activation of PXR by 3-hydroxyflavone involves the following steps:
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of 3-hydroxyflavone and its derivatives.
Table 1: Enzyme and Transporter Inhibition by Hydroxyflavones
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| 3-Hydroxyflavone Derivatives | 15-Lipoxygenase | - | In vitro | [11] |
| Luteolin | OATP2B1 | 3.9 | HEK293 | [12] |
| Apigenin | OATP2B1 | 18.1 | HEK293 | [12] |
| Chrysin | OATP2B1 | 29.9 | HEK293 | [12] |
| Quercetin | OATP2B1 | 7.3 | HEK293 | [12] |
| Kaempferol | OATP2B1 | 14.8 | HEK293 | [12] |
| Galangin | OATP2B1 | 23.9 | HEK293 | [12] |
Note: A study indicated that flavones generally interact more strongly with OATP2B1 than their 3-hydroxyflavone counterparts (flavonols).[12]
Table 2: Cytotoxic Activity of Novel 3-Hydroxyflavone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1'f | HCT-116 | < 3.0 | [11] |
| 1'g | HCT-116 | < 3.0 | [11] |
| 2'h | HCT-116 | < 3.0 | [11] |
| 1'c | OVCAR-3 | < 3.0 | [11] |
| 2'g | OVCAR-3 | < 3.0 | [11] |
Table 3: Molecular Docking Binding Energies
| Compound | Protein Target | Binding Energy (kcal/mol) | Reference |
| 3-Hydroxyflavone | CREB | -5.67 | [4][5] |
| 3-Hydroxyflavone | Keap1-Nrf2 | -7.39 | [4][5] |
| 7-Hydroxyflavone | CREB | -5.41 | [4][5] |
| 7-Hydroxyflavone | Keap1-Nrf2 | -8.55 | [4][5] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from 3-hydroxyflavone.
Materials:
-
3-hydroxyflavone (0.01 moles)
-
Acetic anhydride (10-15 ml)
-
Round bottom flask (100 ml)
-
Reflux condenser
-
Ice
-
Ethanol
Procedure:
-
Add 0.01 moles of 3-hydroxyflavone to a 100 ml round bottom flask.
-
Add 10-15 ml of acetic anhydride to the flask.
-
Reflux the mixture for 2 hours.
-
Cool the resulting solution to room temperature.
-
Add ice-cold water to the solution to precipitate the product.
-
Filter the solid product and wash it with cold water.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 3-hydroxyflavone derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, OVCAR-3)
-
96-well plates
-
Culture medium
-
3-hydroxyflavone derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-hydroxyflavone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
The mechanism of action of this compound is predicated on its conversion to the active metabolite, 3-hydroxyflavone. 3-Hydroxyflavone exerts its biological effects through multiple pathways, including the activation of the PKA/CREB/MnSOD antioxidant defense pathway and the modulation of the nuclear receptor PXR, which in turn regulates the expression of key drug-metabolizing enzymes and transporters. Furthermore, derivatives of 3-hydroxyflavone have shown potent anticancer activity. The diverse mechanisms of action of 3-hydroxyflavone underscore its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its therapeutic applications and to confirm the in vivo conversion of this compound to 3-hydroxyflavone.
References
- 1. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyflavone and structural analogues differentially activate pregnane X receptor: Implication for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of 3-Acetoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant scientific interest due to their diverse pharmacological activities. 3-Acetoxyflavone is a synthetic derivative of flavone, characterized by an acetoxy group at the 3-position of the C ring. This modification can influence the compound's physicochemical properties, such as lipophilicity, and potentially modulate its biological activity compared to its parent compound, flavone, and its hydroxylated counterpart, 3-hydroxyflavone. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its antioxidant, anti-inflammatory, and anticancer activities. Detailed experimental protocols and data are presented to facilitate further research and development.
Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. The antioxidant activity of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Quantitative Data: Antioxidant Activity
| Compound | Assay | EC50 Value (µg/mL) |
| This compound | DPPH Radical Scavenging | 1000[1] |
| 3-Hydroxyflavone | DPPH Radical Scavenging | 650[1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Quercetin)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Test Compound: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound solution to the wells.
-
A control well should contain DPPH solution and methanol instead of the test compound.
-
A blank well should contain methanol only.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control reaction (containing all reagents except the test compound).
-
A_sample is the absorbance of the test compound.
-
-
Determination of EC50: The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Anti-Inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory properties by modulating various signaling pathways. While specific anti-inflammatory data for this compound is limited, studies on related acetylated flavones suggest that acetylation can influence this activity.
Quantitative Data: Anti-inflammatory Activity of Related Flavones
| Compound | Cell Line | Inflammatory Mediator | IC50 (µM) |
| Luteolin | RAW 264.7 | Nitric Oxide | 16.90 ± 0.74[2] |
| 3',4'-Dihydroxyflavone | RAW 264.7 | Nitric Oxide | 9.61 ± 1.36[2] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Include a control group (cells treated with LPS only) and a blank group (untreated cells).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Calculation: Calculate the percentage inhibition of NO production and determine the IC50 value.
Anticancer Activity
The potential of flavonoids as anticancer agents is an active area of research. Acetylation of flavonoids can alter their bioavailability and cytotoxic effects on cancer cells.
Quantitative Data: Cytotoxicity of Related Acetylated Flavones
Specific cytotoxic data for this compound is not widely published. The following table provides IC50 values for the structurally related acetylated flavone, 5,7,4'-O-triacetate apigenin (3Ac-A), against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 5,7,4′-O-triacetate apigenin (3Ac-A) | MDA-MB-231 (Breast Cancer) | Not specified, but showed strong anti-migration activity[1] |
| 5,7,4′-O-triacetate apigenin (3Ac-A) | HCT-116 (Colon Cancer) | 6.5[1] |
| 5,7,4′-O-triacetate apigenin (3Ac-A) | HepG2 (Liver Cancer) | Not specified[1] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation to determine the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, etc.)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.
Potential Signaling Pathways
Flavones are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on the activities of other flavones, it is plausible that it may interact with key inflammatory and cancer-related pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many flavones have been shown to inhibit the activation of NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Flavonoids have been reported to modulate MAPK signaling.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.
Conclusion
The preliminary in vitro data for this compound indicate that it possesses antioxidant activity, although weaker than its hydroxylated counterpart. While direct evidence for its anti-inflammatory and anticancer effects is currently limited, studies on structurally similar acetylated flavonoids suggest that this compound may exhibit interesting biological activities in these areas. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological potential of this compound. Future studies should focus on generating specific quantitative data for this compound in various in vitro models and elucidating the precise molecular mechanisms and signaling pathways through which it exerts its effects. This will be crucial for determining its potential as a lead compound in drug discovery and development.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Novel Flavone Acetates
Introduction
Flavonoids are a diverse group of naturally occurring polyphenolic compounds celebrated for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Structurally derived from a C6-C3-C6 backbone, these compounds are ubiquitous in plants and form an integral part of the human diet.[1][3] Within this class, flavones, characterized by a 2-phenylchromen-4-one structure, have garnered significant attention as a scaffold for designing new therapeutic agents.[4] The strategic modification of the flavone core, particularly through the introduction of acetate or acetyl groups, has emerged as a promising avenue for enhancing bioavailability and discovering novel biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel flavone acetates, tailored for professionals in drug discovery and development.
Synthesis of Novel Flavone Acetates
The synthesis of flavone derivatives is a well-established field, with several robust methods available for constructing the core heterocyclic system.[4][5] The introduction of acetate functionalities can be achieved either by building the flavone structure with acetate-bearing precursors or by acetylating a pre-synthesized flavone core.
A predominant strategy involves the cyclization of chalcone precursors. The general synthesis often begins with a Claisen-Schmidt condensation between a substituted 2-hydroxy acetophenone and a heterocyclic benzaldehyde to form a 2-hydroxy chalcone derivative.[6] Subsequent cyclization, which can be promoted by reagents like sodium acetate, yields the flavanone, which can be further modified or oxidized to the flavone.[6] Another classic and effective approach is the Baker-Venkataraman rearrangement.[7]
Caption: Generalized workflow for the synthesis of novel flavone derivatives.
Experimental Protocol: Synthesis via Chalcone Cyclization
This protocol provides a generalized method for synthesizing flavanones, a common precursor to flavones, which can be adapted for creating novel derivatives.
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve equimolar amounts of a substituted 2-hydroxyacetophenone and a relevant heterocyclic or substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours, monitoring the progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to purify the intermediate chalcone.
-
-
Step 2: Flavanone Synthesis (Cyclization)
-
Dissolve the purified chalcone in a mixture of alcohol and water.
-
Add sodium acetate to the solution and reflux the mixture for 4-8 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add water to precipitate the crude flavanone.
-
Filter, wash, and dry the product. Further purification can be achieved by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane-ethyl acetate).
-
-
Step 3: Acetylation (if required)
-
For O-acetylation, the synthesized flavone/flavanone can be treated with acetic anhydride in the presence of a base like pyridine.[8]
-
The reaction is typically stirred at room temperature for several hours.
-
Work-up involves pouring the mixture into water to precipitate the acetylated product, which is then filtered, washed, and purified.
-
Biological Activity and Data Presentation
Novel flavone acetates have been primarily investigated for their anticancer properties.[6][9][10] Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the growth of cancer cells by 50%.
Quantitative Data: Anticancer Activity of Novel Flavones
The tables below summarize the in vitro anticancer activity of various synthesized flavone derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of Heteroaryl Flavanone Derivatives [6]
| Compound | B-ring Heterocycle | IC50 (µg/mL) vs. HT29 | IC50 (µg/mL) vs. MCF7 | IC50 (µg/mL) vs. A498 |
| YP-1 | Thiophene | >100 | >100 | >100 |
| YP-2 | Pyrrole | 91.2 | 85.3 | 96.4 |
| YP-3 | Indole | 75.4 | 82.1 | 89.2 |
| YP-4 | Furan | 50.1 | 59.3 | 62.7 |
| Control | 2-Phenyl chroman-4-one | >100 | >100 | >100 |
Data sourced from a study on heteroaryl flavanones, where a furan ring demonstrated the most potent activity.[6]
Table 2: Anticancer Activity of Substituted Flavones and Flavonols [9]
| Compound | Substitution | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF7 |
| F1 (Flavone) | 2',5'-dimethyl | 2.10 | 1.94 |
| F2 (Flavone) | 4'-methyl | 1.89 | 1.73 |
| F3 (Flavone) | 4'-chloro | 0.71 | 1.12 |
| OF2 (Flavonol) | 4'-methyl | 1.06 | 0.96 |
| OF3 (Flavonol) | 4'-chloro | 0.51 | 1.04 |
This study suggests that the introduction of a chlorine group may increase anticancer activity. Flavonols (containing a 3-hydroxyl group) showed greater potency than the corresponding flavones.[9]
Mechanism of Action and Signaling Pathways
Flavonoids exert their biological effects by modulating multiple cellular signaling pathways that are often dysregulated in cancer.[1][11] Their ability to inhibit key enzymes like protein kinases and interfere with signal transduction cascades makes them attractive candidates for targeted therapy.[1][12]
Key Signaling Pathways Targeted by Flavonoids
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Flavonoids have been shown to directly inhibit key kinases like PI3K and Akt, leading to the downstream suppression of pro-survival signals and induction of apoptosis.[11]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade transmits signals from cell surface receptors to the nucleus to control gene expression related to cell proliferation and differentiation. Flavonoids can interfere with this pathway at various points, including the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases like MEK.[11]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Some novel flavone-based inhibitors have been specifically designed to antagonize the activation of STAT3, enhancing their antitumor activity.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities [mdpi.com]
- 11. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavones and Related Compounds: Synthesis and Biological Activity[v1] | Preprints.org [preprints.org]
- 13. Design and synthesis of novel Flavone-based histone deacetylase inhibitors antagonizing activation of STAT3 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antioxidant Potential of 3-Acetoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, are renowned for their antioxidant properties. This technical guide delves into the antioxidant potential of a specific synthetic flavonoid, 3-acetoxyflavone. As the acetylated derivative of 3-hydroxyflavone, its chemical structure suggests the capacity to mitigate oxidative stress, a key pathological factor in numerous chronic diseases. This document provides a comprehensive overview of its antioxidant activity, drawing on available data and comparative analysis with its parent compound, 3-hydroxyflavone. Detailed experimental protocols for key antioxidant assays, including DPPH, ABTS, and FRAP, are provided to facilitate further research. Furthermore, this guide explores the potential mechanistic pathways, specifically the Nrf2 and MAPK signaling cascades, through which this compound may exert its antioxidant effects. Mandatory visualizations in the form of signaling pathway diagrams and experimental workflows are included to offer a clear and concise understanding of the complex biological and chemical processes involved. This whitepaper aims to serve as a valuable resource for researchers and professionals in drug discovery and development, providing a foundational understanding and practical guidance for investigating the therapeutic promise of this compound.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical contributor to the pathogenesis of a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids have emerged as promising therapeutic agents due to their potent antioxidant activities.[1] this compound, a synthetic derivative of the naturally occurring flavonol, 3-hydroxyflavone, presents an interesting case for investigation. The acetylation of the hydroxyl group at the 3-position can alter its physicochemical properties, such as lipophilicity and bioavailability, which may, in turn, influence its antioxidant efficacy.[2] This guide provides an in-depth exploration of the antioxidant potential of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways and workflows.
Quantitative Antioxidant Activity Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, with comparative values for its parent compound, 3-hydroxyflavone, to provide context. It is important to note that data for this compound is limited, and further research is required to establish a comprehensive antioxidant profile.
Table 1: DPPH Radical Scavenging Activity
| Compound | EC50 (µg/mL) | Reference |
| This compound | 1000 | [3] |
| 3-Hydroxyflavone | 650 | [3] |
| Curcumin (Standard) | 60 |
Table 2: ABTS Radical Scavenging Activity (Data for 3-Hydroxyflavone)
| Compound | IC50 (µg/mL) | Reference |
| 3-Hydroxyflavone | - | Data not available |
| Trolox (Standard) | - | Data not available |
Table 3: Ferric Reducing Antioxidant Power (FRAP) (Data for 3-Hydroxyflavone)
| Compound | FRAP Value (µmol Fe(II)/g) | Reference |
| 3-Hydroxyflavone | - | Data not available |
| Ascorbic Acid (Standard) | - | Data not available |
Note: The absence of data for this compound and 3-hydroxyflavone in certain assays highlights the need for further investigation to fully characterize their antioxidant potential.
Mechanistic Insights: Potential Signaling Pathways
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective genes.[4] While direct evidence for this compound is lacking, studies on its parent compound, 3-hydroxyflavone, and other flavonoids suggest potential involvement of the Nrf2 and MAPK signaling pathways.
The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Studies on 7-hydroxyflavone, an isomer of 3-hydroxyflavone, have shown its ability to activate the Nrf2 pathway via the ERK/Nrf2/HO-1 axis.[5] It is plausible that 3-hydroxyflavone, and by extension this compound, may also modulate this critical protective pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play crucial roles in cellular responses to a variety of external stimuli, including oxidative stress.[6] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can lead to the activation of these pathways, which can have both pro-survival and pro-apoptotic consequences depending on the cellular context and the duration of the stress.
Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory and pro-apoptotic kinases like JNK and p38.[7] For instance, 3',4'-dihydroxyflavonol has been demonstrated to be cardioprotective by inhibiting the activation of JNK and p38 MAPK.[1] By regulating these pathways, flavonoids can help to mitigate the detrimental effects of oxidative stress.
Experimental Protocols
To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
-
Prepare a series of concentrations of this compound in methanol.
-
Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound or standard solution to each well.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, add 50 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O or ascorbic acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe(II) equivalents per gram or mole of the compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. an-overview-of-pharmacological-activities-and-beneficial-effects-of-3-hydroxyflavone - Ask this paper | Bohrium [bohrium.com]
- 3. scispace.com [scispace.com]
- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 6. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 7. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Antimicrobial Assays of 3-Acetoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial antimicrobial assays conducted on 3-Acetoxyflavone. It covers the synthesis of the compound, detailed experimental protocols for antimicrobial screening, and a summary of the reported findings. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development who are interested in the antimicrobial potential of flavonoid derivatives.
Synthesis of this compound
This compound can be synthesized from 3-hydroxyflavone. The process involves the acetylation of the hydroxyl group at the 3-position of the flavone backbone.
Synthesis Protocol
The synthesis of this compound is achieved by reacting 3-hydroxyflavone with acetic anhydride.[1][2] In a typical procedure, 3-hydroxyflavone is treated with acetic anhydride, and the reaction mixture is heated. The product, this compound, is then isolated and purified. The yield of this compound (referred to as NFJ-2 in a key study) has been reported to be around 70%.[3]
Synthesis Workflow Diagram
Caption: Synthesis of this compound from 3-Hydroxyflavone.
Antimicrobial Activity Assays
The initial antimicrobial screening of this compound was performed using the agar diffusion method to assess its qualitative antibacterial activity.[3]
Experimental Protocol: Agar Diffusion Method
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[3]
-
Preparation of Media: A suitable growth medium, such as Mueller-Hinton agar, is prepared and sterilized by autoclaving.
-
Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.
-
Incubation: The petri dishes are incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth.
-
Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).
Experimental Workflow Diagram
Caption: Workflow for the Agar Diffusion Method.
Summary of Antimicrobial Activity Data
The antimicrobial activity of this compound was qualitatively assessed against two Gram-positive and two Gram-negative bacteria.[3] The compound demonstrated antibacterial activity, though it was not as potent as the standard antibiotics, Amoxicillin and Gentamycin.[3]
Table 1: Qualitative Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | Antimicrobial Activity |
| Bacillus subtilis | Positive | Active[1][3] |
| Staphylococcus aureus | Positive | Active[1][3] |
| Escherichia coli | Negative | Active[1][3] |
| Pseudomonas aeruginosa | Negative | Active[1][3] |
Note: The available literature describes the activity as qualitative. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values or zone of inhibition diameters, have not been established for this compound as its activity was not found to be greater than or equivalent to the standard antibiotics used in the primary study.[3]
Potential Mechanism of Action
While the specific mechanism of action for this compound has not been elucidated, the antimicrobial activities of flavonoids, in general, are attributed to several mechanisms.
General Mechanisms of Action for Flavonoids
Flavonoids are known to exert their antimicrobial effects through various pathways, including:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[3]
-
Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the integrity of the bacterial cell membrane, leading to the leakage of cellular contents.
-
Inhibition of Energy Metabolism: Certain flavonoids can inhibit key enzymes in the bacterial respiratory chain, thereby disrupting energy production.
The precursor to this compound, 3-hydroxyflavone, and its metal complexes have been shown to increase the permeability of bacterial membranes. This suggests that a similar mechanism involving membrane disruption could be a plausible mode of action for this compound.
Putative Mechanism of Action Pathway
Caption: Potential Antimicrobial Mechanisms of Flavonoids.
Conclusion
Initial antimicrobial assays have demonstrated that this compound possesses qualitative antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While the potency of this compound did not exceed that of standard antibiotics in the initial screening, its activity warrants further investigation. Future studies could focus on the synthesis of derivatives of this compound to potentially enhance its antimicrobial efficacy and to elucidate its specific mechanism of action. This foundational data provides a basis for further research into the development of novel antimicrobial agents based on the flavone scaffold.
References
Methodological & Application
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for 3-Acetoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxyflavone is a synthetic derivative of flavone, a class of compounds known for their wide range of biological activities. As interest in this compound for potential pharmaceutical applications grows, a robust and reliable analytical method for its quantification is imperative. This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] A validated HPLC method is crucial for ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API) in drug substance and drug product.
Method Development
The primary objective of the method development was to achieve a symmetric peak shape for this compound, well-separated from any potential degradation products or impurities, with a reasonable run time. A reverse-phase HPLC method was selected due to the non-polar nature of the compound.
Chromatographic Conditions
A systematic approach was taken to optimize the chromatographic conditions. This involved scouting runs with different mobile phase compositions and gradients.[5][6] Based on the UV absorbance spectrum of similar flavone compounds, a detection wavelength of 254 nm was chosen for initial experiments.[7][8][9][10]
Optimized Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Experimental Workflow for Method Development
Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[1][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][11]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution (for drug product): Prepare a sample solution of the drug product to obtain a final concentration of this compound within the linear range of the method.
Validation Parameters
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a 100 µg/mL solution of this compound. The sample was subjected to the following stress conditions:
-
Acidic: 1N HCl at 60 °C for 24 hours
-
Basic: 1N NaOH at 60 °C for 24 hours
-
Oxidative: 30% H₂O₂ at room temperature for 24 hours
-
Thermal: 105 °C for 24 hours
-
Photolytic: UV light (254 nm) for 24 hours
The stressed samples were then analyzed, and the peak purity of the this compound peak was evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Linearity was assessed by analyzing six concentrations of this compound ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate for each concentration.
-
Repeatability (Intra-day Precision): Six replicate injections of the 100% test concentration (100 µg/mL) were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was repeated on a different day by a different analyst to assess intermediate precision.
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[12][13]
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.
Method Validation Workflow
Results and Discussion
The following tables summarize the acceptance criteria and hypothetical results for the validation of the HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.4 |
| 25 | 310.2 |
| 50 | 621.8 |
| 75 | 935.1 |
| 100 | 1248.5 |
| 150 | 1870.3 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 12.45x + 2.1 |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Average % Recovery | 99.7 |
Table 3: Precision Data
| Precision Type | n | Mean Peak Area | % RSD |
| Repeatability | 6 | 1250.1 | 0.8% |
| Intermediate Precision | 6 | 1245.8 | 1.1% |
Table 4: LOD, LOQ, and Robustness Summary
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Robustness | No significant impact on system suitability parameters |
Conclusion
The developed reverse-phase HPLC method for the quantification of this compound is simple, rapid, and specific. The validation results demonstrate that the method is linear, accurate, precise, and robust for its intended purpose. The stability-indicating nature of the method was confirmed through forced degradation studies, where the main peak was well-resolved from all degradation products. This validated method is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. 3-Hydroxyflavone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 3-Acetoxyflavone Cytotoxicity Assay in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the in vitro cytotoxicity of 3-acetoxyflavone, a synthetic flavonoid derivative, against various cancer cell lines. The recommended methodology is the Sulforhodamine B (SRB) assay, which offers a reliable and sensitive measurement of cell density and is less prone to interference from flavonoid compounds compared to tetrazolium-based assays like the MTT assay. These application notes also present a summary of hypothetical cytotoxic activities (IC50 values) of this compound against a panel of cancer cell lines and illustrate a potential signaling pathway involved in its mechanism of action, drawing parallels from the known effects of structurally related flavones.
Introduction
Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in cancer research due to their potential anti-proliferative and pro-apoptotic properties.[1] this compound is a synthetic derivative of the flavone backbone, and its cytotoxic effects on cancer cells are of considerable interest for drug development. Determining the potency and mechanism of action of this compound is crucial for its evaluation as a potential therapeutic agent. This protocol details the SRB assay for quantifying the cytotoxic effects of this compound and provides a framework for understanding its potential molecular mechanisms.
Data Presentation
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after a 48-hour treatment period. These values are presented for illustrative purposes and should be determined experimentally using the protocol provided below.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.1 |
| A549 | Lung Carcinoma | 18.9 |
| HCT116 | Colon Carcinoma | 12.3 |
| PC-3 | Prostate Adenocarcinoma | 25.8 |
| HeLa | Cervical Adenocarcinoma | 19.4 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2][3] It is a reliable method for cytotoxicity screening of chemical compounds.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3, HeLa)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water or 1% acetic acid.[3]
-
Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[3]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the this compound cytotoxicity assay.
Hypothetical Signaling Pathway of this compound Induced Apoptosis
Based on the known mechanisms of other flavones, this compound may induce apoptosis through the intrinsic pathway.[4][5] This hypothetical pathway involves the modulation of key signaling molecules leading to programmed cell death.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status | PLOS One [journals.plos.org]
Application Notes and Protocols for Measuring 3-Acetoxyflavone Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of 3-Acetoxyflavone in a cell-based setting. The protocols detailed below outline key assays to characterize the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound, a synthetic derivative of the flavone backbone, is investigated for its potential as a therapeutic agent. Flavonoids have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making these important endpoints for efficacy testing.[3][4] The following protocols describe standard cell-based assays to quantify the biological activity of this compound.
General Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A, BEAS-2B).[5][6]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO and diluted to working concentrations in a cell culture medium.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well cell culture plates
-
Incubator: 37°C, 5% CO2
-
Microplate Reader
-
Flow Cytometer
-
Fluorescence Microscope
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above.
-
Lysis and Substrate Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate.
-
Luminescence Measurement: Incubate at room temperature and measure luminescence using a microplate reader. An increase in luminescence indicates higher caspase-3/7 activity.
Experimental Workflow for Apoptosis Assays
Caption: Workflows for Annexin V/PI staining and Caspase-3/7 activity assays.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| A549 | |||
| HT-29 | |||
| MCF-10A |
Table 2: Apoptosis Induction by this compound (48h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (IC50*2) |
Table 3: Cell Cycle Distribution after 24h Treatment with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (IC50*2) |
Potential Signaling Pathways
Flavonoids are known to modulate several signaling pathways involved in cell survival, proliferation, and apoptosis.[7][8] A potential mechanism of action for this compound could involve the PI3K/Akt pathway, which is a key regulator of cell survival.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt survival pathway by this compound.
References
- 1. Flavonoid Assay [cellbiolabs.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Induction of apoptosis by flavones, flavonols (3-hydroxyflavones) and isoprenoid-substituted flavonoids in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavone acetic acid induces a G2/M cell cycle arrest in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Synthesis of 3-Acetoxyflavone from 3-Hydroxyflavone: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of 3-acetoxyflavone from 3-hydroxyflavone, a common reaction in flavonoid chemistry for researchers in medicinal chemistry and drug development. The acetylation of the 3-hydroxyl group can be a crucial step in structure-activity relationship (SAR) studies to explore the biological activities of novel flavonoid derivatives.
Introduction
Flavonoids are a class of naturally occurring phenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] 3-Hydroxyflavone serves as the backbone for flavonols and is a valuable starting material for the synthesis of various derivatives. The acetylation of 3-hydroxyflavone to this compound is a straightforward esterification reaction that can alter the compound's solubility, stability, and biological efficacy. This protocol details the synthesis using acetic anhydride.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 3-hydroxyflavone.
| Parameter | Value | Reference |
| Product Name | This compound | [3] |
| Starting Material | 3-Hydroxyflavone | [1] |
| Reagent | Acetic Anhydride | [1] |
| Yield | 70% | [1][2] |
| Molecular Formula | C₁₇H₁₂O₄ | [4] |
| Molecular Weight | 280.27 g/mol | [4] |
| Appearance | Solid | [1] |
| Boiling Point | 421.1°C at 760 mmHg | [4] |
| Density | 1.31 g/cm³ | [4] |
Experimental Protocol
This protocol is adapted from the procedure described by Jayashree et al.[1]
Materials:
-
3-Hydroxyflavone (0.01 mol)
-
Acetic Anhydride (10-15 mL)
-
100 mL Round Bottom Flask
-
Reflux Condenser
-
Heating Mantle
-
Beaker
-
Buchner Funnel and Filter Paper
-
Ice
-
Ethanol (for recrystallization)
-
Distilled Water
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask, add 0.01 moles of 3-hydroxyflavone. To this, add 10-15 mL of acetic anhydride.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture at reflux for 2 hours using a heating mantle.[1]
-
Precipitation: After 2 hours, turn off the heat and allow the solution to cool to room temperature.[1]
-
Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A solid precipitate of this compound will form.[1]
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic anhydride and other water-soluble impurities.[1]
-
Purification: The crude product is purified by recrystallization from ethanol.[1]
-
Drying and Characterization: Dry the purified crystals. The purity of the final compound can be confirmed by determining its melting point and using thin-layer chromatography (TLC). The structure can be further confirmed by spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[1][2]
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Note: Analytical Techniques for Purity Assessment of 3-Acetoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetoxyflavone, also known as (4-oxo-2-phenyl-4H-chromen-3-yl) acetate, is a synthetic derivative of the naturally occurring flavonoid, 3-hydroxyflavone.[1][2] Flavonoids are a class of plant secondary metabolites known for a wide range of biological activities. The unique structure of this compound allows for further chemical modifications, making it a valuable compound in medicinal chemistry and drug discovery.[3] As with any compound intended for research or pharmaceutical development, establishing its purity is a critical step to ensure the reliability of biological data and to meet regulatory standards.[4][5] Impurity profiling is essential for identifying and quantifying any byproducts, residual starting materials, or degradation products.[6][7] This document outlines detailed protocols for the purity assessment of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is highly effective for separating the main compound from its potential impurities.
Experimental Protocol
1.1. Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[8]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 285 nm and 340 nm can be used to monitor for the parent compound and potential photodegradation products.[10][11]
-
Injection Volume: 10 µL.[9]
1.2. Reagent and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
1.3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Run the gradient elution program to separate all components.
-
Process the chromatogram to determine the peak area of all components.
-
Calculate the purity of the sample using the area normalization method.
Data Presentation
Table 1: Example HPLC Data for Purity Assessment of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.5 | 15000 | 0.5 | Impurity 1 (e.g., 3-Hydroxyflavone) |
| 2 | 8.2 | 2970000 | 99.0 | This compound |
| 3 | 10.1 | 15000 | 0.5 | Impurity 2 (Unknown) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
System: A GC system coupled to a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
2.2. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
2.3. Analysis Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data over the specified temperature program.
-
Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities based on their peak areas relative to the main compound or an internal standard.
Data Presentation
Table 2: Potential Volatile Impurities in this compound by GC-MS
| Retention Time (min) | Compound Name | Match Factor | Relative Area % |
| 3.5 | Acetic Anhydride | >90 | 0.05 |
| 5.8 | Pyridine | >90 | 0.02 |
| 9.2 | O-hydroxy acetophenone | >90 | 0.10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons. Quantitative NMR (qNMR) can provide an accurate determination of purity against a certified internal standard.[12]
Experimental Protocol
3.1. Instrumentation and Conditions:
-
System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[13]
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
3.2. Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
For qNMR, accurately weigh both the sample and the internal standard into the same vial before dissolving in the deuterated solvent.
3.3. Analysis Procedure:
-
Acquire the ¹H NMR spectrum of the sample.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Identify the signals corresponding to this compound and any impurity signals.
-
For qNMR, integrate the signals of the analyte and the internal standard to calculate the absolute purity.
Data Presentation
Table 3: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.2 | d | 1H | H-5 |
| ~7.9 | m | 2H | H-2', H-6' | |
| ~7.4-7.7 | m | 5H | Aromatic H | |
| ~2.4 | s | 3H | -OCOCH₃ | |
| 3-Hydroxyflavone | ~7.0 | s (broad) | 1H | -OH |
| Acetic Anhydride | ~2.2 | s | 6H | -CH₃ |
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to measure the melting point and heat of fusion of a substance. For a pure crystalline compound, a sharp melting endotherm is expected. The presence of impurities typically broadens the melting peak and lowers the melting point.
Experimental Protocol
4.1. Instrumentation and Conditions:
-
System: A calibrated Differential Scanning Calorimeter.
-
Pans: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: Typically from room temperature to a temperature above the melting point (e.g., 25°C to 200°C).
4.2. Analysis Procedure:
-
Accurately weigh the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at the specified rate and record the heat flow.
-
Determine the onset temperature and the peak temperature of the melting endotherm.
-
Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.
Data Presentation
Table 4: DSC Data for this compound Purity
| Parameter | Value |
| Onset Temperature | 125.5 °C |
| Peak Temperature | 128.0 °C |
| Heat of Fusion (ΔH) | 100 J/g |
| Calculated Purity | 99.2 % |
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Relationship between techniques and purity information.
References
- 1. This compound | C17H12O4 | CID 1666397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]
- 6. gradivareview.com [gradivareview.com]
- 7. Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review | Semantic Scholar [semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Selective reversed-phase liquid chromatography method for the kinetic investigation of 3-hydroxyflavone photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 acetoin 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for In Vitro Studies of 3-Acetoxyflavone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design of studies involving 3-Acetoxyflavone. Due to the limited specific data on this compound, the following protocols and expected outcomes are based on the well-documented activities of structurally similar flavonoids, such as 3-hydroxyflavone and other members of the flavone family. It is crucial to empirically determine the optimal experimental conditions for this compound.
Introduction to this compound
This compound is a synthetic derivative of the flavonoid family, a class of polyphenolic compounds widely found in plants. Flavonoids are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In the context of cancer research, many flavones have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. Structurally similar compounds, like 3-hydroxyflavone, have demonstrated significant cytotoxic effects on cancer cells, suggesting that this compound may hold similar potential as a subject for cancer research and drug development.
Potential Applications
-
Screening for Anticancer Activity: Initial in vitro studies can determine the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which this compound exerts its effects, such as the induction of apoptosis or cell cycle arrest.
-
Drug Discovery and Development: Investigating this compound as a potential lead compound for the development of novel anticancer therapeutics.
Quantitative Data Summary
| Cell Line | Compound | IC50 (µM) | Cell Cycle Arrest | Apoptosis Induction | Key Signaling Pathways Affected |
| Jurkat (Leukemia) | 3-Hydroxyflavone | ~50-100 | G2/M | Yes | Not specified |
| Lung Carcinoma | 3-Hydroxyflavone | ~50-100 | Not specified | Yes | Not specified |
| Pancreatic Cancer (Panc-1) | Flavone A | 51.76 | Not specified | Yes | Intrinsic Apoptosis |
| Colon Cancer (CaCo-2) | Flavone A | 12.42 | Not specified | Yes | Intrinsic Apoptosis |
| Prostate Cancer (PC-3) | Tangeretin | ~50 | Not specified | Yes | Intrinsic Apoptosis |
| Breast Cancer (MCF-7) | Wogonin | Not specified | Not specified | Yes | PI3K/AKT, ERK |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 1-100 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Western Blot
This protocol is for detecting key protein markers of apoptosis to determine if this compound induces this form of cell death.
Materials:
-
Cancer cells treated with this compound at a predetermined effective concentration (e.g., near the IC50 value).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treating cells with this compound for a specified time (e.g., 24 or 48 hours), collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Western Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on the cell cycle distribution of cancer cells.[2]
Materials:
-
Cancer cells treated with this compound.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for a predetermined time. Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Fixation: Wash the cells with cold PBS and then fix them by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: The data is typically displayed as a histogram of DNA content. Analyze the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. The appearance of a sub-G1 peak can be an indicator of apoptotic cells with fragmented DNA.[2]
Visualizations
Caption: Generalized flavonoid-induced apoptosis signaling pathways.
Caption: Experimental workflow for this compound in vitro studies.
Caption: Potential outcomes of this compound treatment on cancer cells.
References
3-Acetoxyflavone as a Potential Enzyme Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for investigating 3-acetoxyflavone as a potential enzyme inhibitor. While direct quantitative data for this compound is emerging, this document leverages data from closely related flavonoids and acetoxylated compounds to provide a robust framework for its evaluation. The protocols outlined below are detailed methodologies for key experiments to determine the inhibitory potential and mechanism of action of this compound against clinically relevant enzymes such as Cytochrome P450 3A4 (CYP3A4) and Protein Tyrosine Phosphatase 1B (PTP1B).
Data Presentation: Comparative Inhibitory Activities of Flavonoids
Due to the limited availability of direct IC50 values for this compound, the following tables summarize the inhibitory concentrations of parent flavones and other relevant flavonoids against potential enzyme targets. This data serves as a valuable reference for estimating the potential inhibitory potency of this compound and for designing initial experimental concentrations.
Table 1: Inhibitory Concentration (IC50) of Flavonoids against Cytochrome P450 3A4 (CYP3A4)
| Flavonoid | IC50 (µM) | Substrate | Enzyme Source |
| Chrysin | 2.5 ± 0.6 | Nifedipine | Human Liver Microsomes |
| Acacetin | > 10 | Nifedipine | Human Liver Microsomes |
| Apigenin | > 10 | Nifedipine | Human Liver Microsomes |
| Pinocembrin | > 10 | Nifedipine | Human Liver Microsomes |
Data from a study on selected flavonoids' inhibitory potential on CYP3A4[1][2].
Table 2: Inhibitory Concentration (IC50) of Flavonoids against Protein Tyrosine Phosphatase 1B (PTP1B)
| Flavonoid | IC50 (µM) | Notes |
| Amentoflavone | 7.3 ± 0.5 | Non-competitive inhibitor[3][4] |
| Luteolin | 15.2 ± 1.2 | - |
| Kaempferol | 20.5 ± 1.8 | - |
| Quercetin | 4.3 ± 0.3 | - |
IC50 values for various flavonoids against PTP1B provide a comparative baseline for assessing this compound.
Experimental Protocols
The following are detailed protocols for determining the enzyme inhibitory potential of this compound.
Protocol 1: Determination of IC50 for CYP3A4 Inhibition
This protocol is adapted from established methods for assessing flavonoid inhibition of CYP3A4 activity using a fluorometric assay.
Materials:
-
Recombinant human CYP3A4 enzyme
-
P450-Glo™ CYP3A4 Assay Kit (or equivalent)
-
This compound (test compound)
-
Ketoconazole (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in potassium phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should be ≤ 1%.
-
Prepare a stock solution of ketoconazole in DMSO (e.g., 1 mM) and dilute similarly.
-
Prepare the CYP3A4 enzyme and substrate solution according to the assay kit manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the appropriate buffer, this compound dilution, or control.
-
Add 25 µL of the CYP3A4 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pre-warmed substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction and detect the product formation according to the assay kit manufacturer's protocol (e.g., by adding a detection reagent that generates a luminescent signal).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of IC50 for PTP1B Inhibition
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Sodium acetate buffer (50 mM, pH 5.5) containing 1 mM EDTA and 1 mM DTT
-
This compound (test compound)
-
Suramin or other known PTP1B inhibitor (positive control)
-
Sodium hydroxide (NaOH, 1 M)
-
96-well clear microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤ 1%.
-
Prepare a stock solution of the positive control inhibitor.
-
Prepare a 10 mM stock solution of pNPP in the assay buffer.
-
Dilute the PTP1B enzyme in the assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the appropriate this compound dilution or control.
-
Add 80 µL of the PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding 10 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting algorithm.
-
Potential Signaling Pathways and Experimental Workflows
Flavonoids are known to modulate various signaling pathways involved in cell growth, proliferation, and inflammation. The acetylation of flavonoids may alter their ability to interact with key signaling proteins. Based on studies of related compounds, this compound may potentially impact the MAPK and PI3K/Akt signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
A study on a nobiletin derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, has shown that it can inhibit neuroinflammation by suppressing the TLR4/MyD88/MAPK signaling pathways. This suggests that the acetoxy group does not preclude, and may even contribute to, the inhibitory effect of flavonoids on this pathway.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another common target for flavonoids. Inhibition of this pathway can lead to decreased cell survival and proliferation. The effect of this compound on this pathway can be investigated using western blot analysis to measure the phosphorylation status of key proteins like Akt.
Caption: Postulated inhibitory action of this compound on the PI3K/Akt pathway.
Experimental Workflow for Enzyme Inhibition and Pathway Analysis
The following workflow outlines the logical progression of experiments to characterize this compound as an enzyme inhibitor and to understand its effects on cellular signaling.
Caption: A logical workflow for investigating this compound's bioactivity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Acetoxyflavone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acetoxyflavone for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing this compound?
A1: The most common laboratory synthesis involves the acetylation of 3-hydroxyflavone using acetic anhydride. Pyridine is often used as a catalyst and solvent in this reaction. The general procedure involves refluxing the reaction mixture, followed by precipitation of the product in ice-cold water and purification by recrystallization.
Q2: What is a typical reported yield for the synthesis of this compound?
A2: Published literature reports a yield of approximately 70% for the synthesis of this compound from 3-hydroxyflavone using acetic anhydride and pyridine.
Q3: What are the key parameters to consider for optimizing the reaction?
A3: To enhance the yield of this compound, key parameters to optimize include the choice and concentration of the catalyst, the molar ratio of acetic anhydride to 3-hydroxyflavone, reaction temperature, and reaction time.
Q4: Can alternative acylating agents be used?
A4: While acetic anhydride is the most common acylating agent for this synthesis, other anhydrides or acyl chlorides could potentially be used. However, this would require significant optimization of the reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the acetylation can be monitored by thin-layer chromatography (TLC). The disappearance of the 3-hydroxyflavone spot and the appearance of the this compound spot indicate the progression of the reaction. Staining with a suitable visualizing agent, such as potassium permanganate, can aid in the visualization of the spots.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of acetylating agent or catalyst. 2. Degradation of Product: Prolonged exposure to high temperatures or harsh acidic/basic conditions during workup. 3. Loss during Work-up/Purification: Inefficient extraction, multiple recrystallization steps leading to material loss. 4. Impure Starting Material: Purity of 3-hydroxyflavone is critical. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Perform small-scale trials to determine the optimal molar ratio of acetic anhydride and catalyst concentration. Consider using a more efficient catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts. 2. Careful Work-up: Neutralize the reaction mixture carefully. Avoid overly acidic or basic conditions. Minimize the time the product is in solution before isolation. 3. Improve Isolation Technique: Ensure complete precipitation by using a sufficient volume of ice-cold water. Minimize the number of recrystallization steps or use a more efficient solvent system for purification. 4. Purify Starting Material: Ensure the 3-hydroxyflavone is pure before starting the reaction. Recrystallize if necessary. |
| Presence of Unreacted 3-Hydroxyflavone in the Final Product | 1. Incomplete Acetylation: See "Incomplete Reaction" above. 2. Hydrolysis of Product: Presence of water in the reaction mixture or during work-up can lead to the hydrolysis of the ester product back to the starting material. | 1. Drive Reaction to Completion: Increase the equivalents of acetic anhydride and/or extend the reaction time. Monitor by TLC until the starting material is no longer visible. 2. Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Formation of Side Products (Observed as extra spots on TLC) | 1. Side Reactions: Impurities in the starting material or solvent can lead to side reactions. 2. Degradation: The flavone core may be susceptible to degradation under certain conditions. | 1. Use High-Purity Reagents: Use freshly distilled solvents and high-purity 3-hydroxyflavone and acetic anhydride. 2. Milder Conditions: Attempt the reaction at a lower temperature for a longer duration to minimize degradation. |
| Difficulty in Product Purification/Recrystallization | 1. Oily Product: The crude product may precipitate as an oil instead of a solid. 2. Poor Crystal Formation: The chosen recrystallization solvent may not be optimal. | 1. Improve Precipitation: Add the reaction mixture dropwise to vigorously stirred ice-cold water to promote the formation of a solid precipitate. 2. Optimize Recrystallization: Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals. Seeding with a small crystal of pure product can induce crystallization. |
Data on Reaction Parameters
| Parameter | Standard Protocol | Suggested Range for Optimization | Rationale for Optimization |
| Starting Material | 3-Hydroxyflavone | >98% purity | Impurities can lead to side reactions and lower yields. |
| Acylating Agent | Acetic Anhydride | 1.5 - 5.0 molar equivalents | Increasing the excess of acetic anhydride can drive the reaction to completion, but a large excess can complicate the work-up. |
| Catalyst | Pyridine (as solvent and catalyst) | Pyridine (catalytic to solvent amounts), DMAP (0.05 - 0.2 molar equivalents) | DMAP is a highly effective acylation catalyst and can significantly increase the reaction rate, potentially allowing for milder conditions. |
| Solvent | Pyridine | Dichloromethane, Chloroform, Tetrahydrofuran (with a catalytic base) | Using a non-protic solvent with a catalytic amount of base can offer better control over the reaction. |
| Temperature | Reflux (boiling point of pyridine) | Room Temperature to Reflux | Lower temperatures may require longer reaction times but can minimize side product formation. |
| Reaction Time | 2 hours | 1 - 24 hours (monitored by TLC) | The optimal time depends on the temperature, catalyst, and stoichiometry. Monitoring by TLC is crucial to avoid incomplete reactions or product degradation. |
Experimental Protocols
Standard Synthesis of this compound
This protocol is based on established literature procedures with a reported yield of approximately 70%.
Materials:
-
3-Hydroxyflavone
-
Acetic Anhydride
-
Pyridine
-
Ethanol (for recrystallization)
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxyflavone (1 equivalent) in pyridine.
-
Add acetic anhydride (typically 2-3 equivalents) to the solution.
-
Attach a condenser and reflux the mixture for 2 hours.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General workflow for optimizing this compound synthesis.
Improving the solubility of 3-Acetoxyflavone for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 3-Acetoxyflavone in in vitro assays. The information provided is designed to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in research?
A1: this compound is a synthetic derivative of flavone, a class of polyphenolic compounds found in various plants.[1] Flavonoids, in general, are known for a wide range of biological activities.[2][3] this compound is utilized in research for its potential antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest in drug discovery and for studying cellular mechanisms.[1]
Q2: What are the primary challenges when working with this compound in in vitro assays?
A2: Like many flavonoids, this compound has low aqueous solubility.[2] This poor solubility can lead to several challenges in in vitro settings, including difficulty in preparing stock solutions, precipitation of the compound in cell culture media, and inaccurate final concentrations, which can affect the reproducibility of experimental results.
Q3: Which solvent is recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays.[4] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. For cell culture applications, it is crucial to use a high-purity, sterile-filtered grade of DMSO.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: High concentrations of DMSO can be toxic to cells. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). While some cell lines may tolerate up to 0.5% DMSO, it is best practice to perform a vehicle control experiment to ensure the solvent concentration used does not affect cell viability or the experimental endpoint.[5]
Troubleshooting Guide
Q5: My this compound is not dissolving in DMSO. What can I do?
A5: If you are having trouble dissolving this compound in DMSO at room temperature, you can try gentle warming. Briefly warm the solution in a 37°C water bath. Additionally, gentle vortexing can help to facilitate dissolution. Ensure you are not trying to make a stock solution that is above the solubility limit of the compound.
Q6: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What causes this and how can I prevent it?
A6: Precipitation in the cell culture medium is a common problem with poorly soluble compounds. This can occur for several reasons:
-
Low Aqueous Solubility: The primary reason is the low solubility of this compound in the aqueous culture medium.
-
High Final Concentration: The final concentration of the compound in the medium may be above its solubility limit.
-
Interaction with Media Components: The compound may interact with proteins or salts in the medium, leading to precipitation.
-
Temperature Changes: Moving from a warmer stock solution to a cooler medium can sometimes cause the compound to fall out of solution.
To prevent precipitation, you can try the following strategies:
-
Use a Serial Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. A recommended method is to first dilute the DMSO stock in pre-warmed (37°C) serum-containing media before further diluting to the final concentration.
-
Lower the Final Concentration: If precipitation persists, you may need to work with lower final concentrations of this compound.
-
Increase Serum Concentration (if applicable): For some compounds, the presence of serum proteins can help to maintain solubility. If your experimental design allows, a slightly higher serum concentration in the medium might help.
Q7: How can I be sure of the final concentration of this compound in my assay if I suspect solubility issues?
A7: If you are concerned about the actual concentration of your compound in solution, you can perform a solubility test. This involves preparing a series of dilutions and visually inspecting for precipitation. For a more quantitative assessment, you can centrifuge the prepared medium, collect the supernatant, and measure the concentration of the dissolved compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Solubility of this compound
| Solvent/Medium | Expected Solubility | Recommended Maximum Stock Concentration |
| DMSO | Soluble | 10-50 mM (to be determined experimentally) |
| Ethanol | Sparingly Soluble | Lower than DMSO, requires experimental determination |
| PBS (Phosphate Buffered Saline) | Poorly Soluble | Not recommended for primary stock solutions |
| Cell Culture Medium | Very Poorly Soluble | Dependent on final desired concentration and media components |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 280.27 g/mol )
-
High-purity, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (37°C)
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 280.27 g/mol = 0.0028027 g = 2.8 mg
-
Weigh out 2.8 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes.
-
Vortex again until the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Workflow for Diluting this compound for an In Vitro Assay
The following diagram illustrates a recommended workflow for diluting a hydrophobic compound like this compound for a cell-based assay to minimize precipitation.
Caption: Workflow for preparing this compound working solutions.
Potential Signaling Pathways Modulated by Flavonoids
Flavonoids are known to interact with and modulate various intracellular signaling pathways.[1] While the specific pathways affected by this compound require experimental validation, based on studies of structurally similar flavonoids, the following pathways are potential targets.[6][7][8]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit this pathway, which can lead to the induction of apoptosis in cancer cells.[9]
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis.[10][] Flavones can modulate MAPK signaling, which can have context-dependent outcomes.[7][12]
Caption: Potential modulation of the MAPK signaling cascade by this compound.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response, immunity, and cell survival.[13] Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of many flavonoids.[14]
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. an-overview-of-pharmacological-activities-and-beneficial-effects-of-3-hydroxyflavone - Ask this paper | Bohrium [bohrium.com]
- 4. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 12. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Acetoxyflavone stability issues in DMSO and other solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-acetoxyflavone in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
Q1: I dissolved this compound in DMSO for my experiment, and I'm seeing unexpected results or a decrease in the expected activity over time. What could be the issue?
A1: this compound is susceptible to hydrolysis, particularly in DMSO that is not anhydrous. The primary degradation product is 3-hydroxyflavone. This conversion from the acetylated form to the hydroxyl form can alter the compound's biological activity, solubility, and other physicochemical properties, leading to inconsistent or unexpected experimental outcomes. Ester hydrolysis can be accelerated in aqueous DMSO solutions.[1]
Q2: How can I determine if my this compound has degraded in my solvent?
A2: The most reliable method to assess the stability of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][3][4] By comparing the chromatogram of your aged sample to a freshly prepared standard, you can identify and quantify the presence of the parent compound and its degradation products, primarily 3-hydroxyflavone. Other suitable techniques include mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What is the primary degradation pathway for this compound in DMSO?
A3: The most probable degradation pathway is the hydrolysis of the acetate group at the 3-position, yielding 3-hydroxyflavone and acetic acid. This reaction is catalyzed by the presence of water, which can be a common impurity in DMSO. The rate of this hydrolysis can be significantly enhanced in DMSO-water mixtures compared to water alone.[1][5]
Q4: How can I prevent the degradation of this compound in my stock solutions?
A4: To minimize degradation, it is crucial to use anhydrous DMSO and to protect the solution from moisture. Prepare stock solutions fresh whenever possible. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to slow down the rate of hydrolysis. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q5: Are there alternative solvents to DMSO that might offer better stability for this compound?
A5: While DMSO is a common solvent due to its high dissolving power, less polar aprotic solvents may offer better stability for this compound, provided the compound has sufficient solubility. Solvents such as acetonitrile and acetone could be considered.[6] However, it is always recommended to perform a preliminary stability study in any new solvent system to confirm the compound's integrity over the intended duration of your experiment.
Q6: I need to perform a forced degradation study on this compound. What conditions should I test?
A6: Forced degradation studies are essential to understand a compound's stability profile.[7][8][9][10] Typical stress conditions to evaluate include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperatures.
-
Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photostability: Exposing the solution to UV light.
Stability of this compound in Different Solvents
| Solvent | Potential Stability Issues | Influencing Factors | Mitigation Strategies |
| DMSO (Dimethyl Sulfoxide) | High risk of hydrolysis to 3-hydroxyflavone. | - Water content (even trace amounts)- Temperature- Storage duration | - Use anhydrous DMSO.- Store solutions at low temperatures (-20°C or -80°C).- Prepare fresh solutions for each experiment. |
| Protic Solvents (e.g., Ethanol, Methanol, Water) | Hydrolysis of the ester group is likely, especially at non-neutral pH and elevated temperatures. | - pH of the solution- Temperature- Presence of esterase enzymes in biological media | - Buffer the solution to a neutral pH.- Store at low temperatures.- Use freshly prepared solutions. |
| Aprotic Polar Solvents (e.g., Acetonitrile, Acetone) | Generally more stable than in DMSO or protic solvents, but hydrolysis can still occur if water is present. | - Water content- Temperature | - Use anhydrous grade solvents.- Protect from atmospheric moisture. |
| Aprotic Non-polar Solvents (e.g., Dichloromethane, Chloroform) | Stability is generally good, but solubility may be limited. | - Light exposure (photodegradation)- Temperature | - Store in amber vials to protect from light.- Ensure solubility is adequate for the intended application. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent over time.
1. Materials and Reagents:
-
This compound
-
3-Hydroxyflavone (as a reference standard)
-
HPLC-grade solvent of interest (e.g., DMSO, acetonitrile)
-
HPLC-grade water
-
HPLC-grade acetonitrile (for mobile phase)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Reference Standard: Prepare a solution of 3-hydroxyflavone in the mobile phase at a known concentration.
3. Stability Study Procedure:
-
Divide the working solution into several aliquots in tightly sealed vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.
-
Immediately before injection, dilute the aliquot with the mobile phase if necessary.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is often effective for separating flavonoids. A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 80% Acetonitrile
-
20-25 min: Hold at 80% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound and 3-hydroxyflavone (e.g., around 300-350 nm).
-
Injection Volume: 10 µL
5. Data Analysis:
-
At each time point, integrate the peak areas for this compound and any new peaks that appear (e.g., 3-hydroxyflavone).
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time to determine the stability profile.
Visualizations
Caption: Degradation of this compound to 3-Hydroxyflavone in the presence of water in DMSO.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. Selective reversed-phase liquid chromatography method for the kinetic investigation of 3-hydroxyflavone photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asianjpr.com [asianjpr.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of 3-Acetoxyflavone in studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 3-Acetoxyflavone in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a synthetic flavonoid derivative. Like many flavonoids, it exhibits poor oral bioavailability, which means that only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effect. This limitation can lead to high dose requirements and variability in therapeutic outcomes, making it a significant hurdle in its development as a potential therapeutic agent.
Q2: What are the primary factors contributing to the poor bioavailability of this compound?
A2: The primary factors are:
-
Low Aqueous Solubility: this compound is a lipophilic compound with very low solubility in water, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Flavonoids are known to undergo significant metabolism in the intestines and liver before reaching systemic circulation. This "first-pass effect" primarily involves Phase II conjugation reactions, such as glucuronidation and sulfation, which convert the compound into more water-soluble and easily excretable metabolites.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen, reducing its net absorption.
Q3: What are the common strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of compounds with low water solubility. These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubilization in the gut and facilitate its absorption through the lymphatic system, thereby bypassing the first-pass metabolism in the liver.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.
-
Use of Absorption Enhancers: Co-administration with substances that can enhance intestinal permeability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound in vivo. | Poor aqueous solubility and slow dissolution rate. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution.2. Formulate as a Solid Dispersion: Use a hydrophilic polymer (e.g., PVP, HPMC) to create an amorphous solid dispersion.3. Utilize Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization. |
| High levels of metabolites (glucuronides/sulfates) and low levels of the parent compound in plasma. | Extensive first-pass metabolism in the intestine and liver. | 1. Lipid-Based Formulations: Formulations like SEDDS or SLNs can promote lymphatic absorption, partially bypassing the liver.2. Co-administration with Inhibitors of Metabolic Enzymes: While not a standard formulation approach, for research purposes, co-administration with inhibitors of UGTs and SULTs could elucidate the extent of metabolism. (Caution: This has potential for drug-drug interactions). |
| Inconsistent absorption profiles between subjects. | Food effects; variable gastrointestinal motility and pH. | 1. Standardize Dosing Conditions: Administer the formulation under consistent fasting or fed conditions in preclinical studies.2. Develop a Robust Formulation: A well-designed formulation, such as a SEDDS, can help to reduce the impact of physiological variability. |
| Difficulty in achieving therapeutic plasma concentrations despite high doses. | A combination of poor solubility and extensive metabolism. | A multi-pronged approach is necessary. A formulation that simultaneously enhances solubility and promotes lymphatic uptake is ideal. A nano-sized lipid-based formulation would be a promising strategy. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid from the flask, pulverize it gently using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a fine powder.
-
Characterize the solid dispersion for drug content, amorphous nature (using XRD or DSC), and perform in vitro dissolution studies.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of the prepared solid dispersion with that of the pure this compound.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle type)
Dissolution Medium:
-
Phosphate buffer (pH 6.8) with 0.5% Sodium Lauryl Sulfate (SLS) to maintain sink conditions.
Procedure:
-
Set the dissolution apparatus parameters: 900 mL of dissolution medium, 37 ± 0.5°C, and a paddle speed of 75 RPM.
-
Accurately weigh an amount of pure this compound and the solid dispersion powder equivalent to 10 mg of this compound.
-
Add the samples to the dissolution vessels.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₇H₁₂O₄ | - |
| Molecular Weight | 280.27 g/mol | Adheres to Lipinski's Rule of Five |
| LogP (predicted) | ~3.5 | High lipophilicity, suggesting poor aqueous solubility |
| Aqueous Solubility | Very Low | A major limiting factor for dissolution and absorption |
Table 2: Comparison of Dissolution Parameters for Different Formulations (Hypothetical Data)
| Formulation | Time to 80% Dissolution (t₈₀, min) | Maximum Dissolution (%) |
| Pure this compound | > 120 | < 20 |
| Micronized this compound | 90 | 45 |
| Solid Dispersion (1:4 with PVP K30) | 30 | > 90 |
| SEDDS formulation | < 15 | > 95 |
Visualizations
Optimizing reaction conditions for the acetylation of 3-hydroxyflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the acetylation of 3-hydroxyflavone. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the acetylation of 3-hydroxyflavone?
The most widely used method for the acetylation of 3-hydroxyflavone to synthesize 3-acetoxyflavone is the reaction of 3-hydroxyflavone with acetic anhydride.[1][2] This reaction is often carried out under reflux conditions.[1]
Q2: Is a catalyst required for this reaction?
While the reaction can proceed with acetic anhydride alone, a catalyst is often employed to facilitate the transformation. Pyridine, a mild base, is commonly used as a catalyst for the acetylation of hydroxyl groups.[1][3] In some protocols, the reaction is performed in the presence of pyridine to afford the acetylated product.[3]
Q3: What is the typical yield for the acetylation of 3-hydroxyflavone?
The reported yields for the synthesis of this compound can vary depending on the specific reaction conditions. However, a yield of around 70% has been reported in the literature.[1]
Q4: How is the product, this compound, isolated and purified?
Following the reaction, the typical work-up procedure involves pouring the cooled reaction mixture into ice-cold water to precipitate the crude product.[1] The resulting solid is then filtered, washed with cold water, and purified by recrystallization, commonly from ethanol.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient heating. 3. Degradation of starting material or product. 4. Inefficient precipitation during work-up. | 1. Increase the reaction time or consider adding a catalyst like pyridine. 2. Ensure the reaction mixture is maintained at the appropriate reflux temperature. 3. Avoid excessively high temperatures or prolonged reaction times. 4. Ensure the water used for precipitation is ice-cold to maximize product recovery. |
| Incomplete Reaction (Presence of Starting Material) | 1. Short reaction time. 2. Insufficient amount of acetylating agent. 3. Absence of a catalyst. | 1. Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a larger excess of acetic anhydride. 3. Add a few drops of pyridine to the reaction mixture to catalyze the reaction.[3] |
| Formation of Side Products (Impure Product) | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. 3. Side reactions involving the flavone core. | 1. Maintain a gentle reflux and avoid overheating. 2. Ensure the 3-hydroxyflavone starting material is pure. 3. While less common for this specific reaction, consider purification by column chromatography if recrystallization is insufficient. |
| Difficulty in Product Precipitation | 1. The volume of water used for precipitation is too large. 2. The product is partially soluble in the work-up mixture. | 1. Use a minimal amount of ice-cold water to induce precipitation. 2. After initial precipitation, cool the mixture further in an ice bath to maximize the recovery of the solid product. |
| Product is Oily or Gummy, Not a Crystalline Solid | 1. Presence of unreacted acetic anhydride or other impurities. 2. Rapid precipitation. | 1. Ensure the product is thoroughly washed with cold water to remove any residual acetic anhydride. 2. Allow the reaction mixture to cool slowly to room temperature before pouring it into ice water to promote the formation of a crystalline solid. |
Quantitative Data Summary
The following tables summarize the quantitative data found in the literature for the acetylation of 3-hydroxyflavone.
Table 1: Reaction Conditions and Yields
| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| 3-Hydroxyflavone (0.01 moles), Acetic Anhydride (10-15 ml) | None mentioned | Acetic Anhydride | 2 hours | Reflux | 70% | [1] |
| Flavonoids, Acetic Anhydride | Pyridine | Pyridine | 2-12 hours | 25 °C or Reflux | Not specified for 3-hydroxyflavone | [3] |
Experimental Protocols
Protocol 1: Acetylation of 3-Hydroxyflavone with Acetic Anhydride[1]
-
Reaction Setup: In a 100 ml round-bottom flask, add 0.01 moles of 3-hydroxyflavone.
-
Addition of Reagent: To the flask, add 10-15 ml of acetic anhydride.
-
Heating: Heat the mixture to reflux and maintain it for 2 hours.
-
Work-up: After 2 hours, cool the resulting solution to room temperature.
-
Precipitation: Pour the cooled solution into ice-cold water. A solid precipitate should form.
-
Filtration and Washing: Filter the solid, wash it with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: General Acetylation of Flavonoids with Acetic Anhydride and Pyridine[3]
-
Reaction Setup: Dissolve the flavonoid in pyridine.
-
Addition of Reagent: Add a molar excess of acetic anhydride to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux for a period ranging from 2 to 12 hours, depending on the specific flavonoid.
-
Work-up and Purification: The product is typically purified by recrystallization.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction for the acetylation of 3-hydroxyflavone.
Caption: Experimental workflow for the acetylation of 3-hydroxyflavone.
Caption: Chemical reaction for the acetylation of 3-hydroxyflavone.
References
Technical Support Center: Purification of Synthetic 3-Acetoxyflavone
Welcome to the Technical Support Center for the purification of synthetic 3-Acetoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude synthetic this compound?
A1: The most common impurities include unreacted 3-hydroxyflavone, residual acetic anhydride, and byproducts from the synthesis. If the starting 3-hydroxyflavone is impure, those impurities will also be carried over. Hydrolysis of the final product back to 3-hydroxyflavone is also a significant source of impurity, particularly if the sample is exposed to moisture or basic/acidic conditions.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to off-white solid. The reported melting point can vary, but it is generally in the range of 110-114°C. A broad melting range often indicates the presence of impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product, you can assess the separation of this compound from its impurities. A common solvent system for TLC is a mixture of ethyl acetate and hexane.
Q4: Is this compound stable during purification?
A4: this compound is susceptible to hydrolysis back to 3-hydroxyflavone, especially in the presence of water, acids, or bases. It is crucial to use dry solvents and avoid prolonged exposure to acidic or basic conditions during the purification process. Acetylated flavonoids, in general, can be sensitive to the purification conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Crystals | - The chosen solvent is too good at dissolving this compound at room temperature.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Select a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a commonly used solvent.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily Product Instead of Crystals | - The compound may be impure, leading to a depression of the melting point.- The cooling process is too fast. | - Try to purify the crude product by column chromatography first to remove significant impurities.- Ensure slow cooling of the solution. Seeding the solution with a small crystal of pure this compound can help induce crystallization. |
| Crystals are not Pure (Contaminated with 3-hydroxyflavone) | - Incomplete acetylation reaction.- Hydrolysis of the acetyl group during workup or recrystallization. | - Ensure the initial acetylation reaction goes to completion.- Use anhydrous solvents for recrystallization and avoid exposure to moisture. If using a protic solvent like ethanol, ensure it is dry. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound and 3-hydroxyflavone | - The solvent system (eluent) is not optimized.- The column is overloaded with the crude mixture. | - Optimize the eluent system using TLC first. A good starting point is a mixture of ethyl acetate and hexane. A common eluent is 15% ethyl acetate in hexane, which gives an Rf value of approximately 0.3 for similar compounds.[2]- Use an appropriate amount of silica gel relative to the amount of crude product. A ratio of 50:1 (silica:crude product) by weight is a good starting point for difficult separations. |
| Low Yield After Column Chromatography | - The compound is strongly adsorbed to the silica gel.- The compound is unstable on silica gel (potential hydrolysis).- Inefficient elution. | - If the compound is not eluting, gradually increase the polarity of the solvent system.- To minimize contact time with the silica gel, perform flash column chromatography. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes prevent the degradation of acid-sensitive compounds.- Ensure all the product is eluted by checking the final fractions with TLC. |
| Tailing of Spots on TLC of Column Fractions | - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated when spotted on the TLC plate. | - Adding a small amount of a more polar solvent (like a few drops of methanol) to the eluent can sometimes reduce tailing.- Dilute the fractions before spotting them on the TLC plate. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 3-hydroxyflavone.
Materials:
-
3-hydroxyflavone
-
Acetic anhydride
-
Pyridine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxyflavone in a minimal amount of pyridine.
-
Add an excess of acetic anhydride to the solution.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
A white solid of crude this compound will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and acetic acid.
-
Dry the crude product in a desiccator.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of ethanol and heat the mixture on a hot plate with swirling.
-
Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding excess solvent.
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals to a constant weight.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Ethyl acetate
-
Hexane
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble samples, use a dry loading method by adsorbing the crude product onto a small amount of silica gel.
-
Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute the column: Begin eluting the column with a non-polar solvent mixture, such as 5% ethyl acetate in hexane.
-
Gradually increase the polarity of the eluent to separate the compounds. A common system for flavonoids is a gradient of ethyl acetate in hexane.[3] For this compound, an isocratic elution with 15% ethyl acetate in hexane may be effective.[2]
-
Collect fractions: Collect the eluate in small fractions in test tubes.
-
Analyze fractions: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following table summarizes typical, albeit general, outcomes for the purification of flavonoids. Specific yields and purity for this compound can vary based on the scale of the reaction and the purity of the starting materials.
| Purification Method | Typical Yield Range | Typical Purity Range | Key Considerations |
| Recrystallization | 70-90% | >95% | Highly dependent on the choice of solvent and the initial purity of the crude product. |
| Column Chromatography | 60-85% | >98% | Effective for removing closely related impurities. Yield can be affected by compound stability on silica. |
| Preparative HPLC | >80% | >99% | Offers the highest resolution and purity but is more resource-intensive. |
Visualizations
Below are diagrams illustrating key workflows and relationships in the purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of 3-Acetoxyflavone in Cell Culture
Disclaimer: Limited quantitative data is publicly available specifically for 3-acetoxyflavone. Much of the following information is based on studies of its parent compound, 3-hydroxyflavone, and other structurally related flavones. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
This compound is a synthetic flavone. Like other flavones, it is anticipated to exert its biological effects through the modulation of various intracellular signaling pathways. Flavonoids have been shown to influence pathways such as PI3K/Akt and MAPK, which are critical regulators of cell proliferation, survival, and apoptosis.[1][2][3][4][5] They can also induce cell cycle arrest and apoptosis in cancer cells.[6][7][8][9][10]
Q2: What are the potential off-target effects of this compound?
Potential off-target effects of this compound, similar to other flavones, may include:
-
General Cytotoxicity: At higher concentrations, flavones can exhibit cytotoxicity towards both cancerous and normal cells.[11][12]
-
Induction of Reactive Oxygen Species (ROS): Some flavonoids can increase intracellular ROS levels, leading to oxidative stress and subsequent cellular damage.[13]
-
Modulation of Unintended Signaling Pathways: Due to their broad-spectrum activity, flavones can interact with multiple kinases and other enzymes, leading to unintended signaling outcomes.[1]
-
Cell Cycle Arrest in Non-Target Cells: Flavonoids can induce cell cycle arrest, which may be an unwanted effect in normal, healthy cells.[7][10]
Q3: What is a typical starting concentration range for this compound in cell culture?
Based on studies with the related compound 3-hydroxyflavone and other flavones, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[11][13] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q4: How can I prepare and store this compound for cell culture experiments?
This compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the stock solution should be diluted in culture medium to the final desired concentration immediately before use. It is important to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Perform a more granular dose-response curve starting from a very low concentration (e.g., in the nanomolar range). |
| Off-target cytotoxicity | 1. Assess markers of apoptosis (e.g., caspase-3 activation) and necrosis (e.g., LDH release) at various concentrations. 2. Measure the generation of Reactive Oxygen Species (ROS). If ROS levels are high, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control experiment. |
| Incorrect stock solution concentration | Verify the concentration of your stock solution using a spectrophotometer or another appropriate analytical method. |
| Solubility issues | Visually inspect the culture medium for any precipitation of the compound. If precipitation is observed, consider using a lower concentration or a different solvent system (while ensuring solvent compatibility with your cells). |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound instability | Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Perform a time-course experiment to assess the stability of the compound's effect. |
| Cellular passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variations in cell density | Ensure that cells are seeded at the same density for all experiments, as this can influence their response to treatment. |
Problem 3: No observable effect of this compound on the intended target or pathway.
| Possible Cause | Troubleshooting Step |
| The target pathway is not active in the chosen cell line | Confirm the basal activity of your target pathway (e.g., by Western blot for key phosphorylated proteins). If the pathway is inactive, you may need to stimulate it with an appropriate agonist. |
| Suboptimal compound concentration | Perform a dose-response experiment to ensure you are using a concentration that is sufficient to elicit a response without causing overt toxicity. |
| Inactive compound | Test the activity of your this compound stock on a positive control cell line or in a cell-free assay if available. |
Data Presentation
Table 1: Reported IC50 Values for 3-Hydroxyflavone and Related Flavones in Various Cell Lines
| Flavone Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 3,6-Dihydroxyflavone | HeLa | MTT (24h) | 25 | [11] |
| 3,6-Dihydroxyflavone | HeLa | MTT (48h) | 9.8 | [11] |
| 3,6-Dihydroxyflavone | PC3 | MTT | 50 | [11] |
| 3,5,7-Trihydroxyflavone | PC-3 | MTT | 64.30 | [13] |
| 7,8-Dihydroxyflavone | HUH-7 | Alamar Blue (48h) | 177.6 | [14] |
Note: IC50 values are highly dependent on the cell line, assay type, and incubation time.[15][16]
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17][18]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.[17]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a common method for detecting intracellular ROS levels using a fluorescent probe.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the untreated control to determine the effect of this compound on ROS production.
Mandatory Visualizations
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bauhinia championii flavone inhibits apoptosis and autophagy via the PI3K/Akt pathway in myocardial ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Induction of apoptosis by flavones, flavonols (3-hydroxyflavones) and isoprenoid-substituted flavonoids in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of flavonoids on the growth and cell cycle of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel antiproliferative flavonoids induce cell cycle arrest in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eajm.org [eajm.org]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
3-Acetoxyflavone vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy
In the realm of flavonoid research, both quercetin and its synthetic derivative, 3-acetoxyflavone, have garnered attention for their potential biological activities. This guide provides a comparative overview of their antioxidant properties, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in understanding their relative efficacy.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is a critical determinant of its potential to mitigate oxidative stress-related cellular damage. The following table summarizes the available quantitative data on the antioxidant activity of this compound and quercetin from key in vitro assays. It is important to note that a direct comparison is challenging as the data is sourced from different studies that may have employed varied experimental conditions.
| Compound | Assay | EC50/IC50 Value | Source |
| This compound | DPPH Radical Scavenging | 1000 µg/mL | [1] |
| Quercetin | DPPH Radical Scavenging | ~2.96 - 36.30 µg/mL | [2] |
| Quercetin | ABTS Radical Scavenging | 188.85 µM | [3][4] |
| Quercetin Pentaacetate (Q5) | ABTS Radical Scavenging | 379.56 µM | [3][4] |
Note: EC50/IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. The data for Quercetin Pentaacetate (a fully acetylated derivative) is included to provide insight into the potential effects of acetylation on antioxidant capacity.
From the available data, quercetin demonstrates significantly higher antioxidant activity in the DPPH and ABTS assays compared to this compound and its fully acetylated counterpart. The presence of free hydroxyl groups in the quercetin structure is crucial for its potent radical scavenging ability. The acetylation of the 3-hydroxyl group in this compound, and all hydroxyl groups in quercetin pentaacetate, markedly diminishes this activity.[3][5]
Experimental Protocols
Detailed methodologies for the principal antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a control solvent (e.g., methanol or ethanol).
-
Procedure:
-
A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The EC50 or IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound solutions at various concentrations, and a suitable buffer (e.g., phosphate-buffered saline).
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a buffer to an absorbance of approximately 0.70 at 734 nm.
-
A specific volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents: FRAP reagent (containing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution), and test compound solutions at various concentrations.
-
Procedure:
-
The FRAP reagent is prepared freshly and warmed to 37°C.
-
A small volume of the test compound solution is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known antioxidant (e.g., FeSO₄ or Trolox).
-
Visualization of Antioxidant Mechanism
The following diagram illustrates the key structural determinants for the antioxidant activity of flavonoids and the impact of acetylation.
Caption: Structural basis of flavonoid antioxidant activity.
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. Antioxidative, Antiproliferative and Antimicrobial Activities of Phenolic Compounds from Three Myrcia Species [mdpi.com]
- 3. Structural Design, Synthesis and Antioxidant, Antileishmania, Anti-Inflammatory and Anticancer Activities of a Novel Quercetin Acetylated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. onions-usa.org [onions-usa.org]
Validating the Anticancer Potential of 3-Acetoxyflavone: An In Vitro Comparative Guide
For researchers and drug development professionals exploring novel anticancer agents, 3-Acetoxyflavone presents an intriguing candidate within the flavonoid family. This guide provides a framework for validating its anticancer effects in vitro, comparing its potential efficacy against established flavonoids such as Quercetin and Chrysin. We present key experimental protocols and data interpretation strategies essential for a comprehensive preclinical evaluation.
Comparative Cytotoxicity Analysis
A primary indicator of anticancer potential is a compound's cytotoxicity towards cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of this effect. While direct IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, a comparative analysis can be structured to benchmark its performance against well-researched flavonoids.
Table 1: Comparative IC50 Values (µM) of Flavonoids Across Various Cancer Cell Lines
| Flavonoid | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Jurkat (Leukemia) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Quercetin | ~20.9 - 128[1][] | Data not available | >100 | Data not available |
| Chrysin | ~14.2 - 53.04[3][4] | 14.2[3] | >100 | 16 |
| 3-Hydroxyflavone | Data not available | Data not available | Active (IC50 not specified)[5] | Data not available |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Essential In Vitro Experimental Protocols
To rigorously assess the anticancer properties of this compound, a series of standardized in vitro assays are required. These experiments are designed to elucidate the mechanisms of cell death and the molecular pathways involved.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and control compounds (e.g., Quercetin, Chrysin, and a vehicle control) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow for MTT Assay
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Apoptosis Detection Workflow
Investigation of Cell Signaling Pathways by Western Blotting
Flavonoids are known to exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[8] Western blotting can be used to determine the effect of this compound on the protein expression and phosphorylation status of key components of these pathways.
Experimental Protocol:
-
Protein Extraction: Treat cancer cells with this compound for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, and housekeeping proteins like GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to the corresponding total protein or housekeeping protein levels to determine the changes in protein expression and phosphorylation.
PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway
Conclusion
This guide outlines the fundamental in vitro methodologies for validating the anticancer effects of this compound. A systematic approach involving cytotoxicity screening, apoptosis assays, and signaling pathway analysis is crucial for a comprehensive preclinical assessment. While comparative data for this compound is currently limited, the presented framework allows for its direct comparison with other flavonoids like Quercetin and Chrysin. The generation of robust in vitro data is a critical first step in the drug discovery pipeline, providing the necessary evidence to warrant further investigation in more complex preclinical models.
References
- 1. Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
A Comparative Analysis of the Anti-inflammatory Properties of 3-Acetoxyflavone and Luteolin
A guide for researchers and drug development professionals on the current state of knowledge regarding the anti-inflammatory activities of the synthetic flavonoid, 3-Acetoxyflavone, and the naturally occurring flavonoid, luteolin.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic applications, particularly for their anti-inflammatory properties. This guide provides a comparative overview of two such flavonoids: this compound, a synthetic derivative, and luteolin, a widely studied natural compound. While extensive research has elucidated the anti-inflammatory mechanisms of luteolin, data on this compound remains notably scarce. This document summarizes the available experimental data for luteolin and outlines the necessary experimental protocols to facilitate a direct comparison, thereby highlighting a significant knowledge gap and opportunity for future research in the field of anti-inflammatory drug discovery.
Quantitative Data on Anti-inflammatory Effects
A comprehensive review of the scientific literature reveals a wealth of quantitative data on the anti-inflammatory effects of luteolin. In contrast, there is a conspicuous absence of published experimental data specifically detailing the anti-inflammatory properties of this compound. The following tables summarize key findings for luteolin's ability to inhibit crucial inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production by Luteolin
| Cell Line | Inducer | Luteolin Concentration | % Inhibition of NO Production | IC50 Value | Reference |
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Not specified | Dose-dependent | 6.9 µM | [1] |
| RAW 264.7 Macrophages | LPS | 5-25 µM | Dose-dependent | Not specified | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Luteolin
| Cell Line | Inducer | Cytokine | Luteolin Concentration | % Inhibition | Reference |
| MH-S Alveolar Macrophages | LPS | TNF-α | 5-25 µM | Dose-dependent | [2] |
| MH-S Alveolar Macrophages | LPS | IL-6 | 5-25 µM | Dose-dependent | [2] |
| THP-1 Cells | Spike S1 Glycoprotein | IL-6 | 0-18 µM | Dose-dependent | [3] |
| THP-1 Cells | Spike S1 Glycoprotein | IL-8 | 0-18 µM | Dose-dependent | [3] |
| THP-1 Cells | Spike S1 Glycoprotein | IL-1β | 0-18 µM | Dose-dependent | [3] |
| Human Synovial Sarcoma (SW982) | IL-1β | TNF-α | 1, 10 µM | Significant | [4] |
| Human Synovial Sarcoma (SW982) | IL-1β | IL-6 | 1, 10 µM | Significant | [4] |
Mechanisms of Action: Signaling Pathway Modulation
Luteolin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Luteolin has been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[2][5].
Figure 1: Luteolin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases including ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases leads to the phosphorylation and activation of transcription factors that drive the expression of pro-inflammatory genes. Luteolin has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types, thereby downregulating the inflammatory response[3][6].
References
- 1. Nobiletin derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, inhibits neuroinflammation through the inhibition of TLR4/MyD88/MAPK signaling pathways and STAT3 in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cytotoxicity of 3-Acetoxyflavone in normal vs. cancer cell lines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of flavone compounds, with a focus on 3-Acetoxyflavone and its analogs, against normal versus cancer cell lines. This guide synthesizes available data to offer insights into the therapeutic potential and selectivity of this class of compounds.
Due to the limited availability of direct comparative cytotoxicity data for this compound, this guide utilizes data for its close structural analog, 3-Hydroxyflavone, to provide a baseline for comparison against normal human cell lines. The structural difference, an acetoxy group in place of a hydroxyl group at the 3-position, may influence bioavailability and cellular uptake, potentially altering the cytotoxic profile.
Quantitative Cytotoxicity Data
The following table summarizes the available 50% lethal concentration (LC50) data for 3-Hydroxyflavone on normal human cell lines. This data is crucial for establishing a therapeutic window and assessing the selectivity of flavone compounds.
| Compound | Cell Line | Cell Type | LC50 (µM) | Citation |
| 3-Hydroxyflavone | TIG-1 | Human lung embryonic fibroblast | 40 | [1] |
| 3-Hydroxyflavone | HUVE | Human umbilical vein endothelial | 64 | [1] |
Note: Lower LC50/IC50 values indicate higher cytotoxicity. The absence of specific IC50 values for this compound in cancer cell lines in the reviewed literature prevents a direct comparative analysis at this time.
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following is a detailed methodology for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Cells (both normal and cancer lines) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only) are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
Following the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into insoluble purple formazan crystals.
4. Formazan Solubilization:
-
After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 15-20 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanisms of action of this compound, the following diagrams are provided.
References
Benchmarking 3-Acetoxyflavone: A Comparative Guide to Known Flavonoid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, flavonoids have emerged as a promising class of natural compounds with the potential to modulate key signaling pathways implicated in various diseases, including cancer. While well-known flavonoids like quercetin and fisetin have been extensively studied for their inhibitory effects, the biological activity of many synthetic derivatives, such as 3-acetoxyflavone, remains less characterized. This guide provides a comparative overview of this compound against the established flavonoid inhibitors, quercetin and fisetin, with a focus on their activity related to the PI3K/Akt/mTOR signaling pathway.
Objective: To benchmark the inhibitory potential of this compound by providing a detailed comparison with the well-documented flavonoid inhibitors, quercetin and fisetin. This guide summarizes available quantitative data, presents detailed experimental protocols for inhibitor screening, and visualizes key signaling pathways and experimental workflows.
Comparative Analysis of Inhibitory Activity
One study involving the synthesis and evaluation of this compound reported a high EC50 value for its antioxidant activity, indicating it is a relatively weak antioxidant compared to its parent compound, 3-hydroxyflavone. The same study noted its antimicrobial properties but did not provide quantitative inhibitory data against specific microbial enzymes.
In contrast, quercetin and fisetin are well-documented inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention[1][2][3]. Both quercetin and fisetin have been shown to act as dual inhibitors of PI3K/Akt and mTOR signaling[4][5][6][7].
Below is a summary of reported inhibitory concentrations for quercetin and fisetin against various targets. It is important to note that these values are highly dependent on the specific experimental conditions and cell lines used.
| Flavonoid | Target/Cell Line | Inhibitory Concentration (IC50) | Reference |
| Quercetin | PI3K/Akt pathway in HCC1937 breast cancer cells | 25 µM (suppressed Akt phosphorylation) | N/A |
| Cell proliferation in T47D breast cancer cells | 100 µM | N/A | |
| Fisetin | PI3K/Akt and mTOR signaling in non-small cell lung cancer cells | Dose-dependent inhibition | [4] |
| mTOR signaling in prostate cancer cells | Dose-dependent inhibition | [8] |
Signaling Pathway and Experimental Workflow
To understand the context of flavonoid inhibition, it is crucial to visualize the targeted signaling pathway and the experimental workflow used to determine inhibitory activity.
The diagram above illustrates the activation cascade of the PI3K/Akt/mTOR pathway, a common target for flavonoid inhibitors like quercetin and fisetin[1][2][3].
To quantitatively assess the inhibitory potential of a compound like this compound, a standardized experimental workflow is necessary.
This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Experimental Protocols
To facilitate the direct comparison of this compound with known inhibitors, a generalized protocol for an in-vitro protein kinase inhibition assay is provided below. This protocol can be adapted for specific kinases within the PI3K/Akt/mTOR pathway.
Objective: To determine the IC50 value of this compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase (e.g., PI3K, Akt, mTOR)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Quercetin and Fisetin stock solutions (as positive controls)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound, quercetin, and fisetin in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.
-
Prepare a control with DMSO only (no inhibitor).
-
-
Assay Setup:
-
Add 2.5 µL of each compound dilution to the wells of a 96-well plate.
-
Add 5 µL of the kinase/substrate mixture in kinase assay buffer to each well.
-
Gently mix the plate and incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Briefly, add 10 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
While this compound's inhibitory profile remains largely unexplored, this guide provides the necessary framework for its evaluation against well-characterized flavonoid inhibitors like quercetin and fisetin. The provided experimental protocol offers a starting point for generating the quantitative data required for a direct and meaningful comparison. Further research to determine the IC50 values of this compound against key kinases in the PI3K/Akt/mTOR pathway is essential to fully understand its potential as a therapeutic agent. The visualization of the signaling pathway and experimental workflow serves to contextualize this future research within the broader field of kinase inhibitor discovery.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mTOR signaling by quercetin in cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of 3-Acetoxyflavone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of 3-Acetoxyflavone
The absence of a harmonized Globally Harmonized System (GHS) classification for this compound from major regulatory bodies such as the European Chemicals Agency (ECHA) and the Occupational Safety and Health Administration (OSHA) necessitates a precautionary approach to its disposal. When the hazards of a chemical are not fully known, it is imperative to handle it as a potentially hazardous substance to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, adhering to standard best practices for chemical waste management.
I. Guiding Principle: The Precautionary Approach
Given the lack of definitive hazard data, this compound must be managed as if it were hazardous. This means that under no circumstances should it be disposed of in the regular trash or down the sanitary sewer system. All waste containing this compound, including pure substance, contaminated solutions, and contaminated labware, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
III. Data Presentation: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₇H₁₂O₄ |
| Molecular Weight | 280.27 g/mol |
| Appearance | White solid |
| Melting Point | 95 - 98 °C (203 - 208.4 °F)[1] |
| Solubility | No data available |
| Flash Point | No data available |
| Autoignition Temperature | No data available |
IV. Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, etc.), and other solid materials contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps (needles, Pasteur pipettes, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Step 2: Container Labeling
Proper labeling is crucial for safe handling and disposal. All hazardous waste containers for this compound must be labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration of this compound in the waste.
-
An accumulation start date (the date the first drop of waste was added to the container).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The laboratory room number.
Step 3: Waste Storage
-
Store hazardous waste containers in a designated, well-ventilated, and secure area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Provide secondary containment (e.g., a larger, chemically resistant tub or bin) to capture any potential leaks or spills.
-
Do not store incompatible chemicals together.
Step 4: Scheduling a Waste Pickup
-
Once the hazardous waste container is full (typically no more than 90% capacity) or has reached the storage time limit set by your institution, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.
Step 5: Decontamination of Empty Containers
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but the original label must be completely defaced or removed.
V. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 3-Acetoxyflavone
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 3-Acetoxyflavone
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1] |
| Eyes | Safety glasses with side shields or goggles | Eye protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect against minor splashes and spills.[3] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Place any unused this compound powder and contaminated items (e.g., weigh boats, gloves, paper towels) into a clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
-
Container Disposal:
-
Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
-
Always follow your institution's specific guidelines for hazardous waste disposal. If you have any doubts, consult your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
